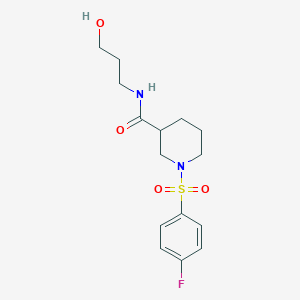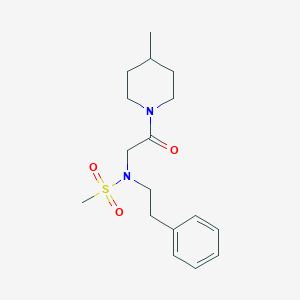
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide, also known as CX546, is a drug compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX546 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and physiological effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, enhanced long-term potentiation, and improved memory formation. It has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide in lab experiments is its ability to enhance cognitive function and improve memory, which can be useful in studying the mechanisms underlying these processes. However, one limitation is that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been shown to have varying effects depending on the dose and duration of treatment, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective ampakines that can target specific subtypes of AMPA receptors.
3. Investigation of the long-term effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide on synaptic plasticity and memory formation.
4. Exploration of the potential use of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide in combination with other drugs for the treatment of neurological disorders.
5. Investigation of the potential use of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide as a cognitive enhancer in healthy individuals.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide is a promising drug compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to enhance cognitive function and improve memory makes it a valuable tool for studying the mechanisms underlying these processes. Further research is needed to fully understand the potential of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide and to develop more potent and selective ampakines for therapeutic use.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-(cyclohexylamino)-1-propanol to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function, improve memory, and increase synaptic plasticity in animal models.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h9-12,15H,1-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHNYYDLYTJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

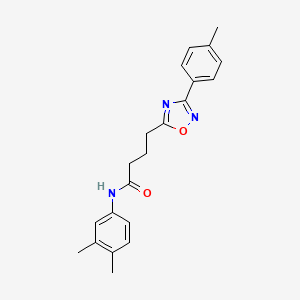


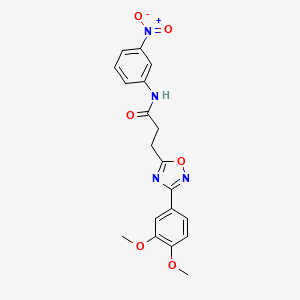
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
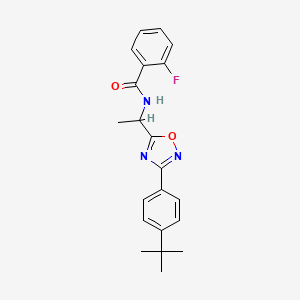

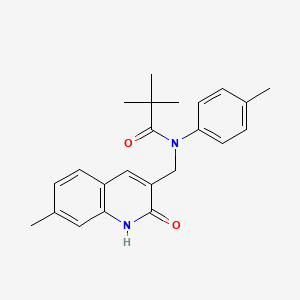

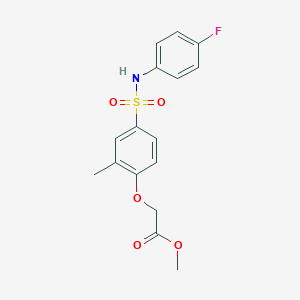
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)
